N-Carbethoxy-D-methionine
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Overview
Description
N-Carbethoxy-D-methionine is a derivative of the amino acid methionine. It is characterized by the presence of an ethoxycarbonyl group attached to the nitrogen atom of the methionine molecule. The molecular formula of this compound is C8H15NO4S, and it has a molecular weight of 221.27 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbethoxy-D-methionine typically involves the reaction of D-methionine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethoxycarbonyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Carbethoxy-D-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Hydroxy derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Carbethoxy-D-methionine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a model compound for studying the metabolism and function of methionine derivatives.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of N-Carbethoxy-D-methionine involves its interaction with specific enzymes and receptors in the body. It can be metabolized to release methionine, which plays a crucial role in various metabolic pathways. The ethoxycarbonyl group may also influence the compound’s interaction with biological targets, enhancing its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-Carbamyl-D-methionine: Similar structure but with a carbamyl group instead of an ethoxycarbonyl group.
Methionine sulfoxide: An oxidized form of methionine.
Methionine sulfone: A further oxidized form of methionine
Uniqueness
This modification can enhance the compound’s stability, solubility, and interaction with biological targets compared to other methionine derivatives .
Properties
CAS No. |
741720-66-1 |
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Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-(ethoxycarbonylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-3-13-8(12)9-6(7(10)11)4-5-14-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m1/s1 |
InChI Key |
NHTCAJWKRVYNBE-ZCFIWIBFSA-N |
Isomeric SMILES |
CCOC(=O)N[C@H](CCSC)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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